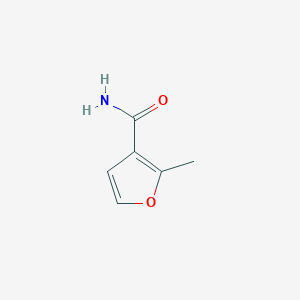
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
説明
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound . It has been studied for its potential as an anticancer agent .
Synthesis Analysis
The compound can be synthesized by refluxing substituted-2-phenyloxazol-5 (4H)-one and hydrazine derivatives . Substituted aldehydes were synthesized via the Vilsmeier-Haack reaction, while substituted-2-phenyloxazol-5 (4H)-one derivatives were synthesized by Erlenmeyer Plochl azlactone synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazine nucleus with a phenyl group at position 3 .Chemical Reactions Analysis
The compound undergoes reactions with substituted-2-phenyloxazol-5 (4H)-one and hydrazine derivatives to form 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives .科学的研究の応用
Chemical Synthesis and Reactivity
The compound falls within the category of heterocyclic compounds bearing the triazine scaffold, a class known for its diverse chemical reactivity and synthesis pathways. For instance, triazines can be synthesized by the dehydration of certain oxazines, which are in turn obtained from the cyclization of specific nitroso compounds. This process underscores the importance of triazines in synthetic chemistry, especially in creating electrophilic agents and chiral synthons for various reactions (Sainsbury, 1991).
Biological Significance
Triazines exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry. Their applications range from antibacterial, antifungal, and anticancer activities to antiviral, antimalarial, and anti-inflammatory effects. The versatility of triazine derivatives in drug development is attributed to their capacity for structural variation, providing a rich foundation for the synthesis of novel therapeutic agents (Verma, Sinha, & Bansal, 2019).
Antitumor Activities
The research into 1,2,3-triazines and their derivatives, including those related to "3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one", has demonstrated significant antitumor potential. These compounds have been reviewed for their efficacy in inhibiting tumor growth across various models, highlighting the promise of triazine derivatives as scaffolds in the development of new anticancer drugs (Cascioferro et al., 2017).
Eco-friendly Synthesis
Recent advancements in the synthesis of triazine derivatives focus on eco-friendly methods, reducing environmental impact while maintaining or enhancing the yield and efficacy of the synthesis processes. These methodologies are crucial for sustainable development in pharmaceutical manufacturing and highlight the ongoing innovation within the field of chemistry towards greener practices (Rani & Kumari, 2020).
Physico-chemical Properties
Studies on the physico-chemical properties of triazine derivatives, including "this compound", are essential for understanding their behavior in biological systems and their potential as drug candidates. Research into these properties supports the ongoing development of triazine-based therapeutics, considering aspects like solubility, stability, and reactivity (Parchenko, 2019).
作用機序
The compound, specifically 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one, was found to be a potent anti-cancer agent. The electron-rich moiety on the phenyl at position 2 of the triazine nucleus has a significant impact on anticancer activity .
特性
IUPAC Name |
3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGNBGROCJEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447600 | |
| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82507-66-2 | |
| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions that 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo?
A: This compound exhibits diverse reactivity. For instance, it reacts with phosphorus pentasulfide to yield the corresponding 6-thione derivative. [] It can also undergo methylation reactions, both at the nitrogen atoms and the 6-thione group (if present). [, ] Additionally, it can be modified through Mannich reactions at the nitrogen atom, introducing substituents like morpholinomethylene. []
Q2: Can 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one be oxidized?
A: Yes, 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, a derivative of the compound, undergoes aerial oxidation, resulting in a mixture of 1-methyl-3-phenyl-1,2,4-triazin-6(1H)-one and 1-methyl-3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione. [] This highlights the susceptibility of the dihydrotriazinone ring to oxidation. Interestingly, further oxidation of the dehydro derivative with Oxone® leads to a rearrangement, forming a triazole ring. []
Q3: What is the significance of studying the tautomeric forms of these triazinones?
A: Understanding the tautomeric preferences is crucial as it directly impacts the compound's reactivity and potential biological activity. For example, research confirmed that 2-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one exists in a zwitterionic form in the solid state, while 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one adopts a non-ionic tautomer. [] This information is vital for predicting the molecule's behavior in different chemical environments.
Q4: Has 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one been explored for its anticancer potential?
A: Yes, research has explored the synthesis and anticancer evaluation of various 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives. [] This study highlights the potential of modifying this scaffold for developing novel anticancer agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



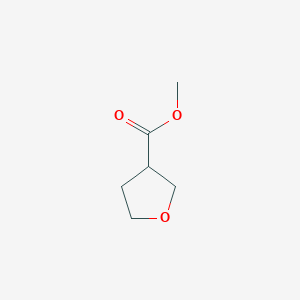

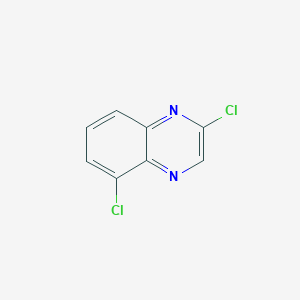

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
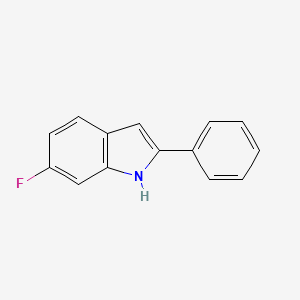
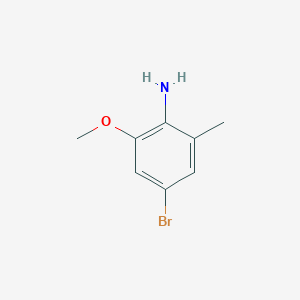
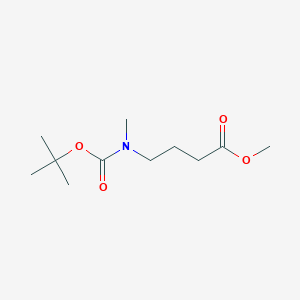

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
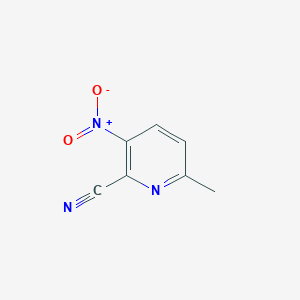
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
